1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one
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Overview
Description
1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is a chemical compound with the molecular formula C16H26BN3O3. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one typically involves the reaction of piperidine with a boronic ester precursor. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, often used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions involving the boronic ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various coupled products.
Scientific Research Applications
1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-(Piperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is unique due to its specific structure, which combines a piperidine ring with a boronic ester group. This combination imparts unique reactivity and stability, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO3/c1-14(2)15(3,4)20-16(19-14)10-8-9-13(18)17-11-6-5-7-12-17/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOBFLXSJZVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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